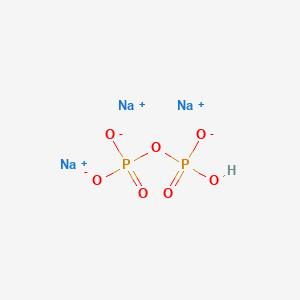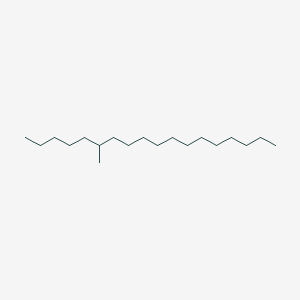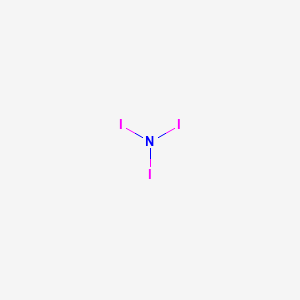
Nitrogen triiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrogen triiodide (NI3) is a highly unstable and explosive compound that has been used in various scientific research applications. It is a dark purple solid that is formed by the reaction between iodine and ammonia. Nitrogen triiodide has been a subject of interest for scientists due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of nitrogen triiodide is not fully understood. However, it is believed that the compound undergoes a rapid decomposition reaction upon exposure to heat, light, or shock. The decomposition reaction results in the release of iodine gas and nitrogen gas, which can cause an explosion.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of nitrogen triiodide. However, it is known that the compound can be highly toxic and can cause severe skin irritation and respiratory problems upon exposure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of nitrogen triiodide is its high reactivity, which makes it useful in various chemical reactions. However, its instability and explosive nature can also be a limitation in certain experiments. The compound requires careful handling and storage to minimize the risk of explosion.
Zukünftige Richtungen
There are several future directions for the use of nitrogen triiodide in scientific research. One potential application is in the field of energy storage, where the compound could be used as a potential energy source. Another potential application is in the field of nanotechnology, where the compound could be used in the synthesis of various nanomaterials.
In conclusion, nitrogen triiodide is a highly unstable and explosive compound that has been used in various scientific research applications. Its unique properties make it useful in certain chemical reactions, but its instability and explosive nature can also be a limitation in certain experiments. Further research is needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
The synthesis of nitrogen triiodide involves the reaction between iodine and ammonia. The reaction is highly exothermic and can result in the formation of explosive compounds. The reaction is typically carried out in a fume hood under controlled conditions to minimize the risk of explosion. The resulting product is a dark purple solid that is highly unstable and sensitive to shock.
Wissenschaftliche Forschungsanwendungen
Nitrogen triiodide has been used in various scientific research applications. One of the most common applications is in the field of chemistry, where it is used as a reagent for the detection of reducing agents. It is also used in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Eigenschaften
CAS-Nummer |
13444-85-4 |
|---|---|
Produktname |
Nitrogen triiodide |
Molekularformel |
NI3 I3N |
Molekulargewicht |
394.72 g/mol |
InChI |
InChI=1S/I3N/c1-4(2)3 |
InChI-Schlüssel |
FZIONDGWZAKCEX-UHFFFAOYSA-N |
SMILES |
N(I)(I)I |
Kanonische SMILES |
N(I)(I)I |
Synonyme |
nitrogen iodide nitrogen triiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




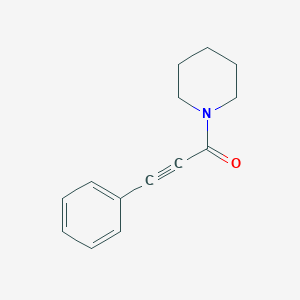
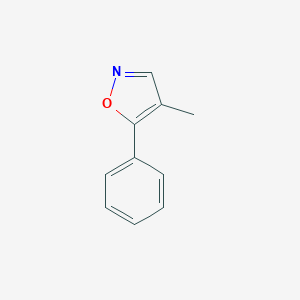
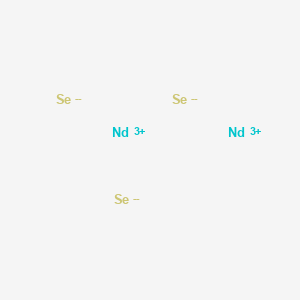

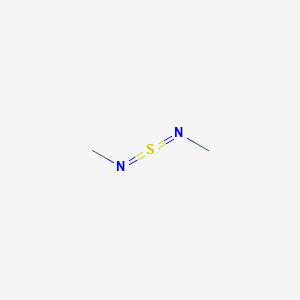

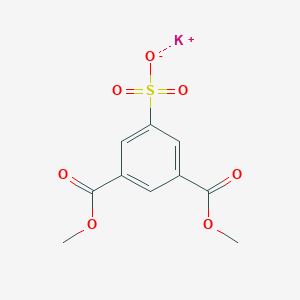
![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)


![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)
